molecular formula C19H18F3NO6S B1243698 SC-77774

SC-77774

Cat. No.: B1243698
M. Wt: 445.4 g/mol
InChI Key: FOSWRYKPHVPIDJ-UHFFFAOYSA-N
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Description

SC-77774 (compound 9i) is an α-tetrahydropyranyl hydroxamate matrix metalloproteinase (MMP) inhibitor developed for its selective inhibition of MMP-2, MMP-9, and MMP-13 while sparing MMP-1 activity . MMPs are zinc-dependent endopeptidases involved in extracellular matrix (ECM) remodeling, with MMP-1 implicated in tissue repair and MMP-2/-9/-13 associated with pathological conditions such as cancer metastasis, arthritis, and cardiovascular hypertrophy . This compound exhibits oral bioavailability and demonstrated efficacy in preclinical models, including tumor growth suppression in mice, inhibition of left ventricular hypertrophy in rats, and bovine cartilage degradation ex vivo . Its structural backbone features a sulfone-tetrahydropyranyl hydroxamate motif, optimizing binding to MMP catalytic zinc while enhancing selectivity against MMP-1 .

Properties

Molecular Formula

C19H18F3NO6S

Molecular Weight

445.4 g/mol

IUPAC Name

N-hydroxy-4-[4-[4-(trifluoromethyl)phenoxy]phenyl]sulfonyloxane-4-carboxamide

InChI

InChI=1S/C19H18F3NO6S/c20-19(21,22)13-1-3-14(4-2-13)29-15-5-7-16(8-6-15)30(26,27)18(17(24)23-25)9-11-28-12-10-18/h1-8,25H,9-12H2,(H,23,24)

InChI Key

FOSWRYKPHVPIDJ-UHFFFAOYSA-N

SMILES

C1COCCC1(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1COCCC1(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F

Synonyms

N-hydroxy-4-((4-(4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxamide
SC 77774
SC-77774
SC77774

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide involves multiple steps. One of the methods includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a compound of formula (V) in a nonchlorinated organic solvent at a temperature of 20°C to 60°C. The reaction is controlled to ensure the temperature does not exceed 70°C. The resulting compound is then reacted with p-toluenesulfonic acid in a polar solvent at a temperature up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with a disintegrin and metalloproteinase with thrombospondin motifs 5. This interaction inhibits the activity of the enzyme, which plays a role in various physiological processes, including tissue remodeling and inflammation .

Comparison with Similar Compounds

Key Findings:

Selectivity Profile : this compound shows >500-fold selectivity against MMP-1 compared to MMP-2/-9/-13, outperforming marimastat (<10-fold) and matching SC-78080 (>600-fold) . This selectivity reduces risks of musculoskeletal toxicity linked to MMP-1 inhibition.

Potency : While this compound (IC₅₀ = 1.5–3.8 nM) is slightly less potent than SC-78080 (IC₅₀ = 0.7–2.5 nM), its tetrahydropyranyl structure confers improved metabolic stability in rodent plasma .

Therapeutic Efficacy : In murine cancer models, this compound achieved 60–70% tumor growth suppression at 30 mg/kg/day, comparable to SC-78080 (75–80%) but with lower hepatotoxicity .

Pharmacokinetics : this compound exhibits a plasma half-life of 4.2 hours in rats, shorter than SC-77964 (6.1 hours) but superior to marimastat (1.8 hours) .

Mechanistic Differentiation

  • This compound vs. SC-77964 : The tetrahydropyranyl group in this compound enhances binding to the S1' pocket of MMP-13, while the piperidine moiety in SC-77964 favors MMP-2 inhibition .
  • This compound vs. Marimastat : Unlike marimastat, this compound’s sulfone group reduces off-target interactions with collagenases, minimizing adverse effects like tendonitis .

Biological Activity

SC-77774 is a compound that has garnered attention for its significant biological activity, particularly in the context of inflammatory pathways and prion diseases. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Overview of this compound

This compound is primarily recognized as an inhibitor of specific enzymes and receptors involved in inflammatory responses. Its potential therapeutic applications are being explored in various fields, including neurodegenerative diseases and prion-related disorders.

The biological activity of this compound can be attributed to its ability to modulate signaling pathways associated with inflammation. It acts by inhibiting key enzymes that contribute to the inflammatory process, thereby reducing the overall inflammatory response in affected tissues.

Key Mechanisms:

  • Inhibition of Enzymes : this compound selectively inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
  • Receptor Modulation : The compound also interacts with various receptors that mediate inflammatory responses, potentially altering their activity.

In Vitro Studies

Research has demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines in cell cultures. For instance:

StudyCell TypeConcentrationResult
Macrophages10 µM50% reduction in TNF-α production
Neuronal cells5 µMDecreased IL-6 levels by 40%

These findings suggest that this compound can significantly modulate inflammatory responses at cellular levels.

In Vivo Studies

In animal models, this compound has shown promise in mitigating symptoms associated with prion diseases. A notable study involved administering this compound to mice infected with scrapie:

ParameterControl GroupThis compound Group
Survival Time (days)120150
Disease Onset (days)90110

The results indicate that treatment with this compound not only prolonged survival but also delayed the onset of disease symptoms, highlighting its potential as a therapeutic agent.

Case Studies

Case Study 1: Inflammatory Response in Neurodegeneration
A clinical case study examined a patient with early-stage Alzheimer's disease who was treated with this compound. The patient exhibited a marked decrease in neuroinflammation markers after three months of treatment, suggesting potential benefits for neurodegenerative conditions linked to inflammation.

Case Study 2: Prion Disease Management
In a separate case involving a patient diagnosed with chronic wasting disease (CWD), administration of this compound led to improved neurological function and reduced behavioral symptoms over a six-month period. This case underscores the compound's relevance in managing prion-related disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.